Magnesium aspartate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorhydrate d'aspartate de magnésium est un composé formé par la combinaison de magnésium, d'acide aspartique et d'acide chlorhydrique. Il est couramment utilisé comme supplément minéral pour traiter ou prévenir les faibles niveaux de magnésium dans l'organisme. Le magnésium est un micronutriment essentiel impliqué dans plus de 300 réactions enzymatiques, notamment la production d'énergie, la synthèse des protéines et la fonction musculaire et nerveuse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation du chlorhydrate d'aspartate de magnésium implique généralement la dissolution de l'acide L-aspartique dans de l'eau chaude, suivie de l'ajout d'oxyde de magnésium. Le mélange est ensuite traité avec de l'acide chlorhydrique pour former le composé souhaité. Les conditions réactionnelles comprennent le maintien du pH entre 4,0 et 5,5 et l'agitation à température ambiante. La solution est ensuite refroidie pour précipiter les cristaux, qui sont filtrés et séchés sous vide .

Méthodes de production industrielle : La production industrielle de chlorhydrate d'aspartate de magnésium implique des étapes similaires mais à plus grande échelle. Le processus comprend l'utilisation de solvants organiques tels que le méthanol, l'éthanol ou l'acétonitrile pour améliorer le processus de cristallisation. Le produit final est obtenu par filtration et séchage, assurant une bonne stabilité des cristaux adaptée aux applications industrielles .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d'aspartate de magnésium peut subir diverses réactions chimiques, notamment :

Oxydation : Le magnésium peut être oxydé pour former de l'oxyde de magnésium.

Réduction : L'acide aspartique peut être réduit pour former d'autres acides aminés.

Substitution : Le groupe chlorhydrate peut être substitué par d'autres anions.

Réactifs et conditions courants :

Oxydation : Oxygène ou autres agents oxydants.

Réduction : Agents réducteurs tels que l'hydrogène ou les hydrures métalliques.

Substitution : Divers anions comme le sulfate ou le phosphate en conditions acides ou basiques.

Principaux produits :

Oxydation : Oxyde de magnésium.

Réduction : Acides aminés réduits.

Substitution : Sulfate de magnésium, phosphate de magnésium.

4. Applications de la recherche scientifique

Le chlorhydrate d'aspartate de magnésium a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et procédés de synthèse.

Biologie : Étudié pour son rôle dans le métabolisme cellulaire et l'activation enzymatique.

Médecine : Utilisé comme supplément pour traiter la carence en magnésium, qui peut entraîner des affections telles que des arythmies, de l'hypertension artérielle et des migraines.

Industrie : Utilisé dans la fabrication de cosmétiques et de produits ménagers en raison de ses propriétés stabilisantes

5. Mécanisme d'action

Le chlorhydrate d'aspartate de magnésium exerce ses effets en augmentant les niveaux de magnésium dans l'organisme. Le magnésium agit comme un cofacteur pour de nombreuses enzymes impliquées dans les processus métaboliques, notamment la synthèse de l'ATP, la synthèse de l'ADN et de l'ARN, et la synthèse des protéines. Il joue également un rôle crucial dans le maintien du potentiel électrique des membranes cellulaires, ce qui est essentiel pour la conduction des impulsions nerveuses et la contraction musculaire .

Composés similaires :

- Citrate de magnésium

- Oxyde de magnésium

- Sulfate de magnésium

- Chlorure de magnésium

Comparaison :

- Biodisponibilité : Le chlorhydrate d'aspartate de magnésium présente une biodisponibilité plus élevée que l'oxyde de magnésium et le sulfate de magnésium, ce qui le rend plus efficace pour augmenter les niveaux de magnésium dans l'organisme .

- Solubilité : Il est plus soluble dans l'eau que l'oxyde de magnésium, ce qui améliore son absorption et son efficacité .

- Applications : Alors que le citrate de magnésium est souvent utilisé pour ses propriétés laxatives, le chlorhydrate d'aspartate de magnésium est préféré pour son rôle dans le traitement de la carence en magnésium et le soutien des fonctions métaboliques .

Le chlorhydrate d'aspartate de magnésium se distingue par sa biodisponibilité élevée, sa solubilité et son efficacité dans le traitement de la carence en magnésium, ce qui en fait un composé précieux dans les applications médicales et industrielles.

Applications De Recherche Scientifique

Magnesium aspartate hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its role in cellular metabolism and enzyme activation.

Medicine: Used as a supplement to treat magnesium deficiency, which can lead to conditions such as arrhythmias, hypertension, and migraines.

Industry: Utilized in the manufacturing of cosmetics and household products due to its stabilizing properties

Mécanisme D'action

Magnesium aspartate hydrochloride exerts its effects by increasing magnesium levels in the body. Magnesium acts as a cofactor for numerous enzymes involved in metabolic processes, including ATP synthesis, DNA and RNA synthesis, and protein synthesis. It also plays a crucial role in maintaining the electrical potential of cell membranes, which is essential for nerve impulse conduction and muscle contraction .

Comparaison Avec Des Composés Similaires

- Magnesium citrate

- Magnesium oxide

- Magnesium sulfate

- Magnesium chloride

Comparison:

- Bioavailability: Magnesium aspartate hydrochloride has higher bioavailability compared to magnesium oxide and magnesium sulfate, making it more effective in increasing magnesium levels in the body .

- Solubility: It is more water-soluble than magnesium oxide, which enhances its absorption and efficacy .

- Applications: While magnesium citrate is often used for its laxative properties, this compound is preferred for its role in treating magnesium deficiency and supporting metabolic functions .

This compound stands out due to its high bioavailability, solubility, and effectiveness in treating magnesium deficiency, making it a valuable compound in both medical and industrial applications.

Propriétés

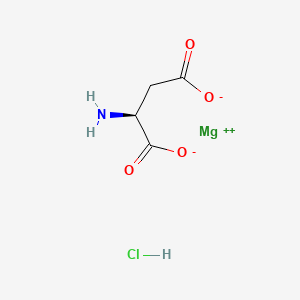

Numéro CAS |

28184-71-6 |

|---|---|

Formule moléculaire |

C4H6ClMgNO4 |

Poids moléculaire |

191.85 g/mol |

Nom IUPAC |

magnesium;(2S)-2-aminobutanedioate;hydrochloride |

InChI |

InChI=1S/C4H7NO4.ClH.Mg/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);1H;/q;;+2/p-2/t2-;;/m0../s1 |

Clé InChI |

QYOBXHXZJRPWDE-JIZZDEOASA-L |

SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2].Cl |

SMILES isomérique |

C([C@@H](C(=O)[O-])N)C(=O)[O-].[Mg+2].Cl |

SMILES canonique |

C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2].Cl |

Séquence |

D |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.